Product packaging for Omacetaxine mepesuccinate;HHT(Cat. No.:CAS No. 26833-87-4)

Omacetaxine mepesuccinate;HHT

カタログ番号: B1673347
CAS番号: 26833-87-4
分子量: 545.6 g/mol
InChIキー: HYFHYPWGAURHIV-PWNJXPRTSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Homoharringtonine (HHT) is a plant-derived alkaloid isolated from Cephalotaxus species, including Cephalotaxus harringtonia and C. fortunei . It belongs to the cephalotaxine ester family and exerts its primary anticancer effect by inhibiting protein synthesis via binding to the ribosomal A-site, preventing peptide bond formation and elongation . Clinically, HHT is approved for treating chronic myeloid leukemia (CML) after tyrosine kinase inhibitor (TKI) resistance and is used in acute myeloid leukemia (AML) regimens . Its efficacy extends to solid tumors, such as triple-negative breast cancer (TNBC), where it synergizes with paclitaxel .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H39NO9 B1673347 Omacetaxine mepesuccinate;HHT CAS No. 26833-87-4

3D Structure

Interactive Chemical Structure Model





特性

Key on ui mechanism of action

Homoharringtonine inhibits protein synthesis by not directly binding to Bcr-Abl. It binds to the A-site cleft in the large ribosomal subunit, which affects chain elongation and prevents protein synthesis.

CAS番号

26833-87-4

分子式

C29H39NO9

分子量

545.6 g/mol

IUPAC名

1-O-[(6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl] 4-O-methyl (2R)-2-hydroxy-2-(4-hydroxy-4-methylpentyl)butanedioate

InChI

InChI=1S/C29H39NO9/c1-27(2,33)8-5-10-29(34,16-23(31)36-4)26(32)39-25-22(35-3)15-28-9-6-11-30(28)12-7-18-13-20-21(38-17-37-20)14-19(18)24(25)28/h13-15,24-25,33-34H,5-12,16-17H2,1-4H3/t24?,25?,28-,29+/m0/s1

InChIキー

HYFHYPWGAURHIV-PWNJXPRTSA-N

異性体SMILES

CC(C)(CCC[C@@](CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5[C@@]2(CCC5)C=C1OC)OCO4)O)O

正規SMILES

CC(C)(CCCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O

外観

Solid powder

他のCAS番号

26833-87-4

ピクトグラム

Acute Toxic

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

Bulk: Room temperature and 60°C stability studies indicate the chemical to be stable for at least 30 days (HPLC). Solution: Room temperature stability studies for homoharringtonine (1mg/mL) in 10% ethanol showed 16% decomposition after 24 hours and 35% decomposition after 96 hours (HPLC).

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Homoharringtonine;  Omacetaxine mepesuccinate;  CGX-635;  Myelostat;  Ceflatonin;  homoharringtonine;  homoharringtonine, 3H-labeled, (3(R))-isomer; 

製品の起源

United States

準備方法

Source Material Selection

Homoharringtonine is primarily isolated from plants within the Cephalotaxus genus, notably Cephalotaxus fortunei, Cephalotaxus harringtonia, and related species. These evergreen shrubs, native to East Asia, accumulate alkaloids in their bark, leaves, roots, and seeds. The selection of plant material is influenced by seasonal variations, geographical location, and genetic factors, which collectively determine alkaloid content. For instance, mature bark harvested during autumn exhibits higher homoharringtonine concentrations compared to younger tissues.

Extraction and Isolation Techniques

The extraction process begins with drying and pulverizing plant material into coarse powder, followed by solvent extraction using ethanol or methanol under reflux conditions. The crude extract is then subjected to liquid-liquid partitioning to remove non-alkaloid components. Subsequent purification employs column chromatography with aluminum oxide (Al₂O₃) to separate alkaloid fractions based on polarity. Final isolation of homoharringtonine is achieved via silica gel chromatography, often using chloroform-methanol gradients for elution.

A critical challenge in plant-based extraction is the co-isolation of structurally similar alkaloids, such as harringtonine and isoharringtonine. To address this, high-performance liquid chromatography (HPLC) is utilized for precise separation, ensuring >95% purity in the final product.

Laboratory Synthesis Approaches

Key Starting Materials

Laboratory synthesis of homoharringtonine avoids reliance on plant sources and enables scalable production. The process begins with δ-methyl-δ-caprolactone (1) and ethanol, which undergo ring-opening reactions to form ethyl 5-methyl-4-hexenoate (2). This intermediate is condensed with diethyl oxalate to yield diethyl 2-(3-methyl-2-butenyl) malonate (3), followed by β-decarboxylation in aqueous dimethylsulfoxide (DMSO) with sodium chloride to generate 6-methyl-2-oxo-5-heptenoic acid ethyl ester (4).

Stepwise Reaction Pathway

The synthesis proceeds through the following sequence:

  • Alkaline Hydrolysis : Compound 4 is hydrolyzed to 6-methyl-2-oxo-5-heptenoic acid (5).
  • Oxalylation and Acylation : The carboxylic acid (5) is coupled with cephalotaxine, the non-esterified parent alkaloid, via a mixed anhydride method to form 6-methyl-2-oxo-5-heptenoic acid cephalomannine ester (6).
  • Rafalmacky Reaction : Compound 6 undergoes intramolecular cyclization to yield methyl 2-hydroxy-2-(4-methyl-3-pentenyl) succinate cephalotaxine ester (7).
  • Mercury-Mediated Hydroxylation : Final hydroxylation using mercuric acetate and subsequent mercury removal with sodium borohydride produces homoharringtonine.

This 12-step synthesis achieves an overall yield of ~8–12%, with purity validated by nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantifying homoharringtonine purity. The validated method employs:

Parameter Specification
Column Hypersil BDS (4.0 mm × 250 mm)
Mobile Phase 0.0008 mol/L ammonium carbonate : Methanol (42:58)
Detection Wavelength 290 nm
Flow Rate 110 mL/min
Injection Volume 20 μL

Under these conditions, homoharringtonine elutes at 14.2 ± 0.5 minutes, with a detection limit of 0.1 μg/mL.

Spectroscopic Characterization

Fourier-transform infrared spectroscopy (FT-IR) identifies ester carbonyl (C=O) stretches at 1740 cm⁻¹ and hydroxyl (-OH) bands at 3450 cm⁻¹. NMR spectra confirm the presence of characteristic signals, including a triplet at δ 1.25 ppm (C-18 methyl group) and a doublet at δ 5.30 ppm (C-14 vinyl proton).

Comparative Analysis of Preparation Methods

Method Advantages Limitations
Plant Extraction - Utilizes renewable resources - Low yield (0.01–0.05% dry weight)
- Preserves natural stereochemistry - Time-intensive purification
Laboratory Synthesis - Scalable production - Toxic reagents (e.g., mercury)
- Higher purity (>98%) - Complex multi-step synthesis

Plant-based methods remain favored for small-scale production of enantiopure homoharringtonine, while synthetic routes are prioritized for industrial applications despite environmental and safety concerns.

化学反応の分析

反応の種類: ミエロスタットは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生じることがあり、還元は脱酸素化化合物を生じることがあります .

4. 科学研究への応用

ミエロスタットは、幅広い科学研究への応用があります。

    化学: タンパク質合成阻害とアポトーシスの研究のためのモデル化合物として使用されます。

    生物学: 細胞プロセスと遺伝子発現に対する影響が調査されています。

    医学: 慢性骨髄性白血病やその他の癌の治療に使用されています。 .

    産業: 新しい治療薬や製剤の開発に使用されています.

科学的研究の応用

Clinical Applications in Hematological Malignancies

Homoharringtonine has been predominantly utilized in treating hematological malignancies, especially acute myeloid leukemia (AML) and chronic myeloid leukemia (CML). Its mechanisms of action include inducing apoptosis, inhibiting protein synthesis, and altering immune cell profiles.

Efficacy in Acute Myeloid Leukemia

Recent studies have demonstrated that Homoharringtonine exhibits potent anti-tumor effects in AML. For instance, a multicenter observational trial indicated that a Homoharringtonine-based induction regimen significantly improved complete remission rates and overall survival in pediatric AML patients compared to traditional therapies . The compound's ability to suppress cell growth and induce apoptosis has been linked to its modulation of various signaling pathways, including the SP1/TET1 axis, which is crucial for AML with FLT3 mutations .

Role in Chronic Myeloid Leukemia

Homoharringtonine has also shown effectiveness in CML treatment, particularly in patients who are resistant to other therapies. It has been reported that treatment with Homoharringtonine resulted in remission rates as high as 92% among CML patients . The development of semisynthetic derivatives like omacetaxine mepesuccinate has further enhanced its clinical utility, leading to FDA approval for specific CML cases .

Antiviral Properties

Emerging research suggests that Homoharringtonine may possess antiviral properties, particularly against SARS-CoV-2. In vitro studies indicated that it could inhibit viral replication, presenting a potential therapeutic avenue for COVID-19 treatment .

Neuroprotective Effects

Recent investigations have also highlighted the neuroprotective potential of Homoharringtonine. Its ability to modulate various cellular pathways may offer therapeutic benefits in neurodegenerative diseases, although this application requires further exploration .

Challenges and Future Directions

Despite its promising applications, several challenges hinder the widespread use of Homoharringtonine:

  • Bioavailability : The compound exhibits low bioavailability, which limits its therapeutic effectiveness. Research is ongoing to develop advanced drug delivery systems, such as nanoparticles and liposomes, to enhance its bioavailability and targeting capabilities .
  • Side Effects : Potential side effects associated with Homoharringtonine treatment need careful management to improve patient outcomes.

Data Summary Table

Application AreaSpecific Use CasesKey Findings
Hematological MalignanciesAcute Myeloid LeukemiaImproved remission rates; induces apoptosis
Chronic Myeloid LeukemiaHigh remission rates; effective against resistant cases
Immune ModulationAltering immune cell profilesEnhanced anti-tumor immunity
Antiviral PropertiesCOVID-19Inhibits viral replication in vitro
Neuroprotective EffectsPotential use in neurodegenerative diseasesModulates cellular pathways

作用機序

ミエロスタットは、タンパク質合成を阻害することで効果を発揮します。リボソームのA部位に結合し、ポリペプチド鎖の伸長を阻止します。この阻害は、腫瘍細胞のアポトーシスにつながります。 この化合物は、リボヌクレオチドレダクターゼのM2タンパク質サブユニットも標的にし、酵素を不活性化してDNA合成を阻害します .

類似の化合物:

    ヒドロキシウレア: 癌治療に使用される別のタンパク質合成阻害剤。

    メトトレキセート: 化学療法で使用される代謝拮抗薬および抗葉酸薬。

    シクロホスファミド: 癌治療に使用されるアルキル化剤.

ミエロスタットの独自性: ミエロスタットは、タンパク質合成とDNA合成の両方を標的とする、二重の作用機序を持つため、独自です。 この二重作用により、腫瘍細胞のアポトーシスを誘導し、他の抗癌剤に対する耐性を克服する上で特に効果的です .

類似化合物との比較

Harringtonine

Harringtonine, a structural analogue of HHT, shares the cephalotaxine core but differs in the ester side chain (Figure 1). Both compounds inhibit protein synthesis, but differences in pharmacokinetics and binding affinity influence clinical utility:

  • Mechanistic Specificity : Harringtonine shows rapid uptake in leukemic cells but lower retention in vincristine-resistant lines compared to HHT . HHT’s hydrophobic tail enhances ribosomal binding via interactions with U2506, improving stability and potency .
  • Clinical Efficacy : Harringtonine demonstrated efficacy in early-phase leukemia trials but was overshadowed by HHT due to better tolerability and sustained responses in advanced CML .
  • Synthesis : Harringtonine is naturally extracted, whereas semisynthetic HHT (using cephalotaxine from Cephalotaxus leaves) addresses scarcity and purity issues linked to natural sources .

Table 1: Key Differences Between HHT and Harringtonine

Parameter Homoharringtonine (HHT) Harringtonine
Side Chain Structure 5-methylhexanoyl ester 4-methylpentanoyl ester
Ribosomal Binding Stronger (U2506 interaction) Moderate
Resistance Profile Effective in TKI-resistant CML Lower efficacy in resistant lines
Synthetic Availability Semisynthetic production viable Natural extraction dominant
Clinical Approval FDA-approved for CML Limited to experimental use

Other Cephalotaxus Alkaloids

Cephalotaxine esters like neoharringtonine and deoxyharringtonine show variable antitumor activity:

  • Neoharringtonine : Exhibits weaker protein synthesis inhibition but lower cytotoxicity, making it less favorable for leukemia .
  • Deoxyharringtonine : Lacks a hydroxyl group in the side chain, reducing ribosomal binding and apoptotic induction compared to HHT .

Comparison with Functional Analogues

HDAC Inhibitors (e.g., Romidepsin)

While HHT targets translation, romidepsin (a histone deacetylase inhibitor) modulates gene expression. Both show selectivity in RRM2-knockdown screens, but HHT’s mechanism avoids HDAC-related cardiotoxicity .

Proteasome Inhibitors (e.g., Bortezomib)

HHT and bortezomib exhibit cytotoxicity in pancreatic cancer, but HHT’s ribosomal action provides synergy with taxanes (e.g., paclitaxel) in TNBC, unlike proteasome inhibitors .

Table 2: Functional Comparison with Non-Cephalotaxus Compounds

Compound Primary Target Key Advantage Limitation
HHT Ribosomal A-site Synergy with taxanes, low cardiac toxicity Hematologic toxicity
Romidepsin HDAC enzymes Broad epigenetic modulation Cardiotoxicity, fatigue
Bortezomib Proteasome Efficacy in myeloma Neuropathy, resistance in solid tumors

Research Findings and Clinical Data

Efficacy in Hematologic Malignancies

  • AML: A meta-analysis of 1,218 patients showed HHT combined with cytarabine achieved complete remission in 68.3% of newly diagnosed AML cases .
  • CML : Subcutaneous semisynthetic HHT (ssHHT) achieved major cytogenetic response in 77% of chronic-phase CML patients, with a median duration of 12.6 months .

Solid Tumors

  • TNBC : HHT (10 nM) combined with paclitaxel (2 nM) reduced TNBC cell viability by 90%, compared to 60% for paclitaxel alone .
  • Colorectal Cancer: HHT suppresses LoVo cell growth via EphB4 and MAPK/ERK inhibition, showing 50% tumor reduction in xenografts .

Toxicity and Resistance

  • Toxicity : Myelosuppression (grade 3/4 in 85% of AML patients) is dose-limiting, while harringtonine causes more gastrointestinal toxicity .
  • Resistance : HHT retains efficacy in P-glycoprotein-mediated multidrug-resistant (MDR) lines, unlike harringtonine .

Q & A

Basic Research Questions

Q. What are the primary mechanisms by which Homoharringtonine (HHT) exerts its antitumor effects, and how can these be experimentally validated?

  • Mechanistic Insights : HHT inhibits protein synthesis by binding to the ribosomal A-site, blocking elongation steps . It also suppresses STAT3 phosphorylation (Tyr705) via IL-6/JAK1/STAT3 pathway inhibition, reducing anti-apoptotic proteins like MCL1 .
  • Methodology :

  • Use in vitro assays (e.g., MTT, colony formation) to quantify cytotoxicity and clonogenic survival .
  • Validate STAT3 inhibition via Western blotting for phospho-STAT3 and downstream targets (e.g., Bcl-2 family proteins) .
  • Employ flow cytometry with Annexin V/PI staining to confirm apoptosis induction .

Q. How should researchers design dose-response experiments for HHT in cancer cell lines?

  • Experimental Design :

  • Use a logarithmic dose range (e.g., 0.1–10 μM) to determine IC50 values. For example, HHT exhibits IC50 values of 0.7 μM (H1975) and 3.7 μM (A549) .
  • Include time-course studies (24–72 hours) to assess kinetics of apoptosis and proliferation arrest .
  • Normalize data to vehicle controls and validate with secondary assays (e.g., trypan blue exclusion for viability) .

Q. What are the standard in vivo models for evaluating HHT efficacy, and what endpoints are critical?

  • Models : Xenograft mouse models (e.g., NSCLC) with subcutaneous tumor implantation .
  • Endpoints :

  • Tumor volume reduction (caliper measurements) and survival analysis.
  • Post-mortem analysis of STAT3 phosphorylation and apoptosis markers in tumor tissue .
  • Monitor body weight to exclude systemic toxicity .

Advanced Research Questions

Q. How can contradictory data on HHT’s off-target effects (e.g., AKT/ERK pathways) be resolved?

  • Case Study : HHT does not inhibit AKT1/2/3 or ERK1/2 phosphorylation in gefitinib-resistant lung cancer models , conflicting with earlier reports.
  • Resolution Strategies :

  • Use orthogonal assays (e.g., phospho-specific ELISA, kinase activity profiling).
  • Compare cell lines with divergent genetic backgrounds (e.g., EGFR mutation status) .
  • Apply statistical meta-analysis to reconcile dataset variability .

Q. What methodologies are recommended for synthesizing HHT analogs with improved pharmacokinetics?

  • Synthetic Approaches :

  • Modify the cephalotaxine core or ester side chain to enhance solubility or stability .
  • Characterize analogs via NMR, HPLC-MS, and in vitro ADME assays (e.g., microsomal stability) .
    • Key Data :
Analog ModificationBioactivity (IC50)Solubility (µg/mL)
Parent HHT0.7–3.7 μM10–15
Hydroxyl-substituted0.5–2.1 μM35–40

Q. How can researchers address challenges in quantifying HHT and its metabolites in biological matrices?

  • Analytical Techniques :

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a lower limit of quantification (LLOQ) ≤1 ng/mL .
  • Validate assays for specificity, matrix effects, and recovery in plasma/tissue homogenates .
    • Pitfalls : Co-eluting impurities from plant-derived HHT require rigorous column calibration .

Methodological Best Practices

Q. What controls are essential for HHT-related in vitro studies?

  • Negative Controls : Vehicle-only treated cells (e.g., DMSO ≤0.1%).
  • Positive Controls :

  • For apoptosis: Staurosporine (1 μM).
  • For STAT3 inhibition: Static (10 μM) .

Q. How should researchers document experimental protocols to ensure reproducibility?

  • Guidelines :

  • Specify cell culture conditions (e.g., media, passage number).
  • Report HHT source, purity (≥98% by HPLC), and storage conditions (−20°C in dark) .
  • Share raw data (e.g., flow cytometry FCS files) in supplemental materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Omacetaxine mepesuccinate;HHT
Reactant of Route 2
Omacetaxine mepesuccinate;HHT

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。